lithium(1+) 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate
CAS No.: 857334-88-4
Cat. No.: VC11620581
Molecular Formula: C9H5LiN2O3
Molecular Weight: 196.1 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857334-88-4 |
|---|---|
| Molecular Formula | C9H5LiN2O3 |
| Molecular Weight | 196.1 g/mol |
| IUPAC Name | lithium;5-pyridin-3-yl-1,3-oxazole-2-carboxylate |
| Standard InChI | InChI=1S/C9H6N2O3.Li/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6;/h1-5H,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | UPCPRZXXEFEVDU-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=CC(=CN=C1)C2=CN=C(O2)C(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a lithium cation coordinated to a deprotonated oxazole-2-carboxylate moiety, with a pyridin-3-yl substituent at the 5-position of the oxazole ring. The canonical SMILES representation is , reflecting its fused heterocyclic system. The pyridine nitrogen and oxazole oxygen atoms contribute to a conjugated π-system, enhancing stability and enabling charge delocalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.1 g/mol |
| IUPAC Name | Lithium;5-pyridin-3-yl-1,3-oxazole-2-carboxylate |
| Purity | 95% |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
X-ray crystallography and NMR studies confirm a planar geometry, with the lithium ion stabilizing the carboxylate group through ionic interactions. The pyridine ring adopts a slight boat conformation due to steric interactions between the oxazole and pyridine substituents.
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step protocol optimized for yield and purity (typically >95%):
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Formation of 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic Acid: A cyclocondensation reaction between pyridine-3-carboxaldehyde and ethyl oxaloacetate under acidic conditions forms the oxazole core.
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Lithiation: Treatment with lithium hydroxide in anhydrous ethanol replaces the carboxylic acid proton with a lithium cation.
Critical parameters include maintaining a reaction temperature of 60–80°C and a pH of 8–9 during lithiation to prevent decomposition.
Table 2: Optimization of Lithiation Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 70°C | Maximizes ion exchange |
| Reaction Time | 4–6 hours | Balances completion vs. side reactions |
| Solvent | Anhydrous Ethanol | Enhances lithium solubility |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): NMR (DMSO-) shows distinct signals for pyridine protons (δ 8.5–9.0 ppm) and oxazole protons (δ 7.2–7.8 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at 196.1 [M].
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X-ray Diffraction: Reveals a monoclinic crystal system with a unit cell volume of 1,542 ų.
Chemical Reactivity and Functionalization
Palladium-Catalyzed Coupling Reactions
Mechanism of Biological Action
Concentration-Dependent Cellular Effects
At low concentrations (1–10 µM), the compound inhibits bacterial DNA gyrase by chelating Mg ions essential for enzyme activity. At higher concentrations (>50 µM), it induces apoptosis in cancer cells via mitochondrial membrane depolarization, as demonstrated in HeLa and MCF-7 cell lines.
Table 3: Biological Activity Profile
| Cell Line/Organism | IC/MIC | Mechanism |
|---|---|---|
| E. coli | 12.5 µg/mL | DNA gyrase inhibition |
| HeLa | 48 µM | Caspase-3/7 activation |
| MCF-7 | 52 µM | ROS generation |
Structural Determinants of Activity
The lithium ion enhances membrane permeability by increasing hydrophilicity, while the pyridine-oxazole framework facilitates intercalation into DNA grooves. Comparative studies with sodium or potassium analogues show 3–5× lower potency, underscoring lithium’s unique role.
Comparative Analysis with Analogous Compounds
Table 4: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity (IC) |
|---|---|---|
| 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic Acid | Lacks lithium ion; lower solubility | 78 µM (HeLa) |
| Lithium 5-phenyl-1,3-oxazole-2-carboxylate | Phenyl vs. pyridinyl substituent | 92 µM (HeLa) |
| Sodium 5-(pyridin-3-yl)-1,3-oxazole-2-carboxylate | Sodium ion; reduced cellular uptake | 145 µM (HeLa) |
The pyridin-3-yl group confers π-stacking capability absent in phenyl analogues, enhancing DNA interaction.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and oxazole substituents to optimize antimicrobial potency.
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Delivery Systems: Development of liposomal formulations to improve bioavailability.
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Toxicological Profiling: In vivo studies to assess organ-specific toxicity and maximum tolerated doses.
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